Hydrogen Bond Donor Count vs. Closest Analogs
The target compound possesses three hydrogen bond donor (HBD) sites arising from its primary amine, unsubstituted pyrazole NH, and carboxylic acid groups. Its closest commercially available N-methyl analog, 1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid, has only two HBD sites due to methylation of the pyrazole nitrogen, eliminating a donor that is critical for target engagement in many kinase and GPCR binding pockets . Similarly, 1-(1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid (CAS 2090818-47-4) lacks the aminoethyl side chain entirely, possessing only two HBD sites and losing the primary amine handle essential for amide coupling and bioconjugation reactions . This difference is not incremental—the presence of three HBDs versus two can determine whether a fragment hit progresses to lead optimization in fragment-based campaigns where hydrogen bond complementarity is scored quantitatively .
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 3 HBD (primary amine NH₂, pyrazole NH, carboxylic acid OH) |
| Comparator Or Baseline | N-methyl analog: 2 HBD (primary amine NH₂, carboxylic acid OH). Direct-attachment analog 1-(1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid: 2 HBD (pyrazole NH, carboxylic acid OH) |
| Quantified Difference | Target compound provides 1 additional HBD (50% increase) vs. both comparators |
| Conditions | Structural enumeration from molecular formula and connectivity; InChI-derived HBD count per Lipinski rules |
Why This Matters
In fragment-based drug discovery, each hydrogen bond donor can contribute approximately 2–6 kJ/mol to binding free energy, making a 50% increase in HBD count a potentially decisive factor in hit prioritization and procurement decisions.
